molecular formula C15H22N2O5 B6260673 2-{[(benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol CAS No. 937276-28-3

2-{[(benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol

Cat. No.: B6260673
CAS No.: 937276-28-3
M. Wt: 310.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) . The final product is obtained through a series of protection and deprotection steps, ensuring the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol is widely used in scientific research, particularly in:

    Chemistry: As a protecting group in peptide synthesis and other organic reactions.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: For the development of pharmaceutical compounds and drug delivery systems.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{(benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol involves the protection and deprotection of functional groups in organic synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect amino groups from unwanted reactions, allowing for selective modifications. The deprotection process typically involves acidic conditions, which remove the protecting groups and release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups, providing dual protection for amino groups. This dual protection allows for more complex synthetic routes and selective reactions, making it a valuable compound in advanced organic synthesis .

Properties

CAS No.

937276-28-3

Molecular Formula

C15H22N2O5

Molecular Weight

310.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.